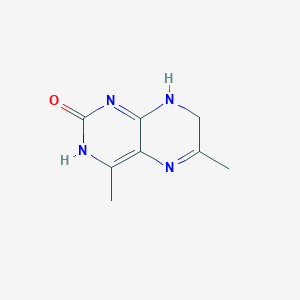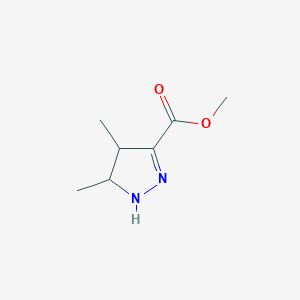
3-(1-(m-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound with the molecular formula C21H27NO2 It is characterized by the presence of a phenol group, a pyrrolidine ring, and a hydroxyphenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multi-step organic reactions One common method includes the alkylation of 3-hydroxyphenethylamine with 3-bromopropylbenzene, followed by cyclization to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The pyrrolidine ring may interact with receptors or enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[1-(3-Hydroxyphenethyl)-3-methyl-3-pyrrolidinyl]phenol
- 3-[1-(3-Hydroxyphenethyl)-3-ethyl-3-pyrrolidinyl]phenol
- 3-[1-(3-Hydroxyphenethyl)-3-butyl-3-pyrrolidinyl]phenol
Uniqueness
3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the propyl group in the pyrrolidine ring differentiates it from similar compounds, potentially leading to unique interactions and effects.
Propiedades
Número CAS |
28142-56-5 |
|---|---|
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3-[2-[3-(3-hydroxyphenyl)-3-propylpyrrolidin-1-yl]ethyl]phenol |
InChI |
InChI=1S/C21H27NO2/c1-2-10-21(18-6-4-8-20(24)15-18)11-13-22(16-21)12-9-17-5-3-7-19(23)14-17/h3-8,14-15,23-24H,2,9-13,16H2,1H3 |
Clave InChI |
GPPYXKZKCAETJA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCN(C1)CCC2=CC(=CC=C2)O)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)






![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)





